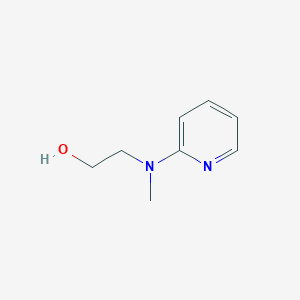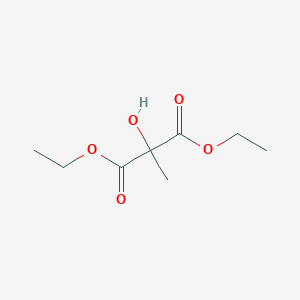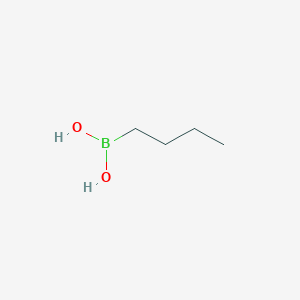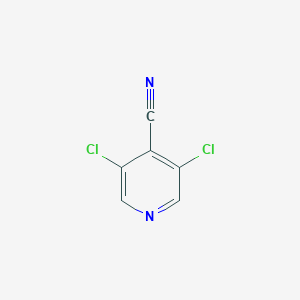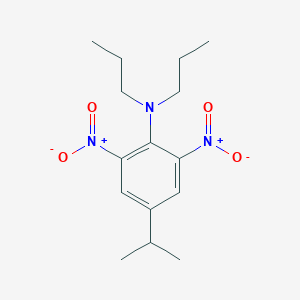
异丙草胺
描述
Isopropalin, also known as 2,6-dinitro-N,N-dipropylcumidine, is a herbicide that has been studied for its biodegradability in soil and its effects on plant growth. Field soil studies using 14C-labeled isopropalin have shown that it can be degraded biologically, with no significant transformation products accumulating beyond 4% of the applied herbicide. After a period of 15 to 28 months, the remaining isopropalin in the soil was found to be less than 25% and 10%, respectively. Additionally, negligible amounts of radioactivity were detected in crops grown in soil treated with isopropalin, indicating that the herbicide and its transformation products do not significantly accumulate in plant tissues .
Synthesis Analysis
The synthesis of unnatural amino acids using isopropylamine as an amino donor has been explored through the catalytic action of ω-transaminase (ω-TA). Isopropylamine serves as an ideal amino donor due to its cost-effectiveness and the high volatility of the resulting ketone product. This process involves the transfer of an amino group between α-keto acids and isopropylamine, leading to the asymmetric synthesis of unnatural amino acids .
Molecular Structure Analysis
The molecular structure of isopropalin is characterized by the presence of a cumidine core, which is substituted with two nitro groups and two propyl groups. This structure is responsible for its herbicidal activity, as well as its interaction with soil and plant systems. The specific arrangement of functional groups within the isopropalin molecule influences its physical and chemical properties, as well as its biological activity .
Chemical Reactions Analysis
Isopropalin undergoes various chemical reactions in the environment, primarily biodegradation in soil. The transformation of isopropalin in soil and plants has been demonstrated to proceed without the accumulation of significant amounts of recognizable transformation products. The degradation process leads to the random distribution of the resulting radioactivity throughout the plant tissue, suggesting a variety of chemical reactions that isopropalin may undergo in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropalin, such as its solubility, volatility, and stability, are influenced by its molecular structure. The presence of nitro and propyl groups within the molecule affects its reactivity and interactions with environmental factors. The biodegradation studies indicate that isopropalin has a moderate persistence in soil, with a significant reduction in its concentration over a period of months. The lack of accumulation in plant tissues suggests that isopropalin has properties that allow it to be metabolized or degraded within biological systems .
科学研究应用
对烟草臭氧损伤的影响
异丙草胺是一种化学化合物,已显示出对烟草植物臭氧损伤的影响。田间试验表明,用异丙草胺处理烟草可以减少植物生长早期的氧化剂损伤,尽管这种保护作用在晚些时候会减弱 (Reilly & Moore, 1982)。
在土壤和植物中的生物降解性
一项专注于异丙草胺在土壤和植物中转化的研究发现它具有生物降解性。研究表明,15个月后,约25%的施用异丙草胺仍残留在土壤中,28个月后观察到不到10%。值得注意的是,在植物组织中未检测到异丙草胺及其转化产物,这表明在作物中积累可以忽略不计 (Golab & Althaus, 1975)。
与氧杂林相比的土壤持久性
异丙草胺和氧杂林的比较研究表明,异丙草胺在土壤中的好氧消失速率较慢。该研究表明异丙草胺在不同条件下的半衰期不同,表明它在好氧和厌氧土壤条件下都具有持久性 (Gingerich & Zimdahl, 1976)。
大气降解过程
对异丙草胺等除草剂的大气降解过程的研究表明,它与NO₃自由基的反应产物主要是单脱烷基衍生物。这项研究提供了对异丙草胺在大气中的化学转化的见解 (Sun et al., 2015)。
在不同土壤中的持久性
一项关于异丙草胺在不同土壤中持久性的研究表明,当以推荐剂量和高剂量施用时,持久性程度不同。该研究使用根部生物测定法评估了除草剂在不同土壤类型中的影响和持久性 (Romanowski & Libik, 1978)。
烟草残留测量
开发了一种分析方法,用于同时分析烟草中异丙草胺和其他除草剂的残留。本研究使用高效液相色谱进行检测和定量,提供了一种评估农产品中除草剂残留的方法 (Liu et al., 2004)。
安全和危害
属性
IUPAC Name |
2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-7-16(8-6-2)15-13(17(19)20)9-12(11(3)4)10-14(15)18(21)22/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOXWSIMFDGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024157 | |
| Record name | Isopropalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-orange; liquid; [HSDB] | |
| Record name | Isopropalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water at 25 °C, 0.1 mg/l. In acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol, all > 1 kg/l at 25 °C., Readily soluble in organic solvents | |
| Record name | ISOPROPALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00003 [mmHg], 1.9 mPa at 30 °C | |
| Record name | Isopropalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isopropalin | |
Color/Form |
Red-orange liquid | |
CAS RN |
33820-53-0 | |
| Record name | Isopropalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33820-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropalin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033820530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GZD1I41N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






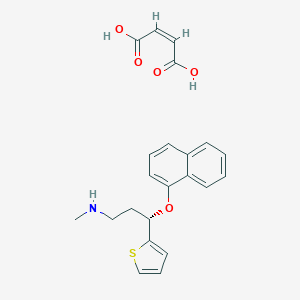
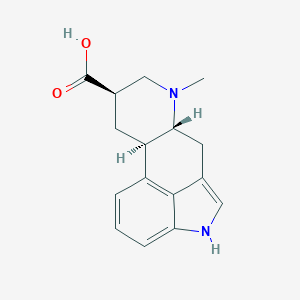

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)

